5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid is classified as an organohalogen compound due to the presence of an iodine atom. It falls under the broader category of heterocycles, specifically oxadiazoles, which are known for their diverse biological activities.
The synthesis of 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
The specific conditions for these reactions can vary based on the reagents used and desired yield. For instance, reactions may require specific solvents (e.g., dimethylformamide) and catalysts (e.g., iodine or phosphorus oxychloride) to facilitate the formation of the oxadiazole structure.
The molecular structure of 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid features:
The structural representation can be described using various notations:
5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid can participate in several chemical reactions, including:
These reactions often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.
The mechanism of action for compounds like 5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid often involves interactions at a molecular level with biological targets. For instance:
Studies indicate that modifications in the oxadiazole structure significantly affect its biological activity, suggesting a structure-activity relationship that can be exploited for drug design .
The physical properties include:
Key chemical properties include:
5-(4-Iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications:
The journey of 1,2,4-oxadiazoles in drug discovery began in 1884 with their first synthesis by Tiemann and Krüger, initially classified as "azoximes" or "furo[ab]diazoles" [3] [7]. For nearly 80 years, these heterocycles remained largely unexplored until the 1940s, when investigations into their biological activities commenced. A breakthrough occurred in the 1960s with the approval of oxolamine, the first 1,2,4-oxadiazole-containing drug marketed as a cough suppressant [1] [3]. This milestone validated the scaffold’s pharmaceutical utility and catalyzed further research.
The 1980s–2000s witnessed accelerated development, with multiple drugs reaching clinical use:
Recent decades have seen 1,2,4-oxadiazoles emerge in drugs for niche indications. Ataluren (2009) treats Duchenne muscular dystrophy by promoting ribosomal readthrough of nonsense mutations, while opicaone (2016) acts as a catechol-O-methyltransferase (COMT) inhibitor for Parkinson’s disease [3] [9]. Natural products like quisqualic acid (from Quisqualis indica seeds) and marine alkaloids phidianidines A/B further demonstrate the scaffold’s biological relevance, showing activity against glutamate receptors and protein-tyrosine phosphatase 1B (PTP1B), respectively [3] [7].
Table 1: Clinically Approved 1,2,4-Oxadiazole-Containing Drugs [1] [3] [9]
Drug Name | Therapeutic Category | Primary Target | Approval Year |
---|---|---|---|
Oxolamine | Antitussive | Lung stretch receptors | 1960s |
Butalamine | Vasodilator | Vascular smooth muscle | 1970s |
Fasiplon | Anxiolytic | GABA_A receptors | 1990s |
Pleconaril | Antiviral | Picornavirus capsid | 2002 |
Ataluren | Genetic disorder therapy | Ribosomal nonsense mutations | 2014 (EU) |
Opicapone | Parkinson's therapy | Catechol-O-methyltransferase | 2016 |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing key limitations of these groups while mimicking their spatial and electronic properties. This five-membered heterocycle (molecular formula C₂H₂N₂O) features oxygen at position 1 and nitrogen atoms at positions 2 and 4, creating a polarized system with a dipole moment of ~3.5 D [1] [7]. Its bioisosteric utility stems from three key advantages:
Metabolic Stability: Unlike esters and amides, the oxadiazole ring resists enzymatic hydrolysis (e.g., by esterases or proteases). This property is exemplified in azilsartan medoxomil, an angiotensin II receptor blocker where the oxadiazole moiety prevents premature degradation [5] [9]. Studies show oxadiazole-containing compounds exhibit >50% longer plasma half-lives compared to amide analogs in microsomal stability assays [1].
Tunable Physicochemical Properties: The scaffold’s logP can be modulated by varying 3- and 5-position substituents. For instance, 3-alkyl derivatives show increased lipophilicity (logP +0.5 to +1.2 versus amides), enhancing membrane permeability. Conversely, carboxylic acid derivatives like 5-(4-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid maintain water solubility at physiological pH due to ionization (pKa ~3.5) [4] [7].
Diverse Binding Interactions: The oxadiazole nitrogen (N2) acts as a hydrogen bond acceptor (similar to carbonyl oxygen), while C5 can engage in π-stacking. In histone deacetylase (HDAC) inhibitors, the oxadiazole ring forms critical hydrogen bonds with Asp93 and His131 residues, mimicking the zinc-binding group of hydroxamates [7] [9]. This versatility enables target engagement across enzyme classes, including kinases, proteases, and GPCRs.
Recent applications highlight its role in CNS drug design. Naldemedine (opioid receptor antagonist) uses the oxadiazole as a metabolically stable linker that avoids P-glycoprotein efflux, enhancing brain penetration [9]. Similarly, in dual AChE/MAO-B inhibitors for Alzheimer’s, the oxadiazole core simultaneously engages catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, with IC₅₀ values reaching 0.0158 μM [4].
Iodine’s incorporation into bioactive molecules leverages unique physicochemical properties: high atomic radius (1.33 Å), polarizability, and leaving group potential in nucleophilic substitutions. In 1,2,4-oxadiazoles, the 4-iodophenyl substituent at C5 significantly influences target engagement through three mechanisms:
Enhanced Binding Affinity: Iodine’s polarizable electron cloud facilitates halogen bonding with protein targets. This bond (strength 5–10 kJ/mol) occurs when iodine acts as a σ-hole acceptor, interacting with carbonyl oxygens or histidine residues. In carbonic anhydrase IX (CAIX) inhibitors, iodinated oxadiazoles exhibit 3–5 fold lower Kᵢ values than chloro/bromo analogs due to halogen bonding with Thr199 [2] [8].
Improved Pharmacokinetics: The iodine atom increases lipophilicity (logP +1.0 versus unsubstituted phenyl), promoting passive diffusion across membranes. Radioiodinated oxadiazoles (e.g., ¹²³I/¹³¹I derivatives) leverage iodine’s long half-life (¹²³I: 13.2 h; ¹³¹I: 8.04 d) for in vivo imaging of hypoxic tumors, where conventional ¹⁸F-agents clear too rapidly (<2 h) [2] [6].
Multi-Targeting Capability: Iodinated oxadiazoles enable dual-targeting strategies. For instance, conjugating 2-nitroimidazole (hypoxia sensor) with 5-(4-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid via benzenesulfonamide linkers yields compounds with simultaneous affinity for:
Table 2: Biological Impact of Iodine Substitution on 1,2,4-Oxadiazole Derivatives [2] [6] [8]
Biological Parameter | Iodinated Derivative | Non-Iodinated Analog | Enhancement Factor |
---|---|---|---|
CAIX Inhibition (Kᵢ, nM) | 18.2 ± 1.3 | 94.7 ± 5.8 | 5.2-fold |
Tumor Uptake (SUV, 24 h p.i.) | 4.15 ± 0.21 | 1.89 ± 0.14 | 2.2-fold |
logP (octanol/water) | 2.81 ± 0.05 | 1.76 ± 0.03 | +1.05 |
Plasma Half-life (h, mouse) | 8.7 ± 0.9 | 3.2 ± 0.4 | 2.7-fold |
The 4-iodophenyl group also enables late-stage diversification via transition-metal catalysis. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) permits introduction of alkyl, aryl, or heteroaryl groups at the iodine position, facilitating rapid SAR exploration without re-synthesizing the oxadiazole core [5] [6]. This approach was instrumental in optimizing 5-(4-iodophenyl)-1,2,4-oxadiazole-3-carboxylic acid derivatives for improved CAIX inhibition (IC₅₀ from 250 nM to 28 nM) [2] [8].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0